2-Chloro-4-methyl-5-nitropyridine is a functionalized heterocyclic compound used as a key building block in organic synthesis. It belongs to the class of activated aryl halides, where the electron-withdrawing nitro group and the pyridine nitrogen atom activate the C2-chloro substituent for nucleophilic aromatic substitution (SNAr) reactions. This specific substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence and position of the methyl group distinguish it from other chloronitropyridines, influencing its reactivity, solubility, and suitability for specific molecular scaffolds.
Substituting 2-Chloro-4-methyl-5-nitropyridine with near analogs like 2-chloro-5-nitropyridine (des-methyl) or isomeric variants (e.g., 3-nitro or 5-methyl) is often unviable in established synthesis routes. The specific regio-isomerism dictates the electronic activation and steric environment of the reactive C2 position, which is critical for predictable outcomes in nucleophilic substitution reactions. The C4-methyl group, while seemingly minor, alters the electronic properties and lipophilicity of the molecule and its derivatives, which can significantly impact reaction kinetics, product yields, and the solubility or crystallization behavior of downstream intermediates. Using an incorrect isomer, such as 2-chloro-4-methyl-3-nitropyridine, would lead to entirely different product scaffolds due to misdirected reactivity.
Substitution with 2-chloro-5-nitropyridine may alter reaction pathway and coupling efficiency.
Non-methylated analogs (e.g., 2-chloro-4-nitropyridine) exhibit a shifted reactivity-stability balance, which may reduce process yield.
This specific isomer is a documented starting material for the synthesis of highly selective DNA-dependent protein kinase inhibitors, such as AZD7648. The synthesis route relies on the initial reaction of the corresponding amine (2-amino-4-methyl-5-nitropyridine), which is derived from the title compound, to construct the core triazolo[1,5-a]pyridine scaffold. Substitution with the des-methyl analog (2-chloro-5-nitropyridine) or an isomeric variant would not yield the target active pharmaceutical ingredient, making 2-Chloro-4-methyl-5-nitropyridine a non-interchangeable process intermediate for this specific therapeutic class.
| Evidence Dimension | Suitability as a synthetic precursor for the DNA-PK inhibitor AZD7648 |
| Target Compound Data | Serves as the foundational building block for the triazolo[1,5-a]pyridine core of AZD7648. |
| Comparator Or Baseline | Isomeric analogs (e.g., 2-chloro-4-methyl-3-nitropyridine) or the des-methyl analog (2-chloro-5-nitropyridine). |
| Quantified Difference | Qualitative (100%): Alternative analogs are structurally incompatible and will not produce the target molecule. |
| Conditions | Multi-step synthesis of AZD7648 as reported in medicinal chemistry literature. |
For researchers and manufacturers developing specific kinase inhibitors based on this scaffold, procurement of this exact CAS number is mandatory for the established synthetic route.
In the synthesis of novel kinase inhibitor structures, 2-Chloro-4-methyl-5-nitropyridine has been successfully utilized in a Sonogashira cross-coupling reaction with an ethynyl-dihydroquinolinone derivative. The reaction proceeded under specific catalytic conditions (PdCl2(PPh3)2, P(t-Bu)3) to yield the coupled product in a 34% isolated yield. This provides a quantitative benchmark for its performance in C-C bond formation, a critical step in building complex molecular scaffolds. While a direct head-to-head comparison is not provided in this source, this established yield serves as a baseline for process development, where substituting with a less-reactive halide (e.g., bromo) or a sterically different analog could lead to lower conversion and process inefficiency.
| Evidence Dimension | Isolated yield in Sonogashira cross-coupling reaction |
| Target Compound Data | 34% yield |
| Comparator Or Baseline | Theoretical use of alternative halides or isomers. |
| Quantified Difference | Provides a quantitative baseline of 34% for a key C-C bond-forming reaction. |
| Conditions | Reaction with 3-ethynyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, with PdCl2(PPh3)2/P(t-Bu)3 catalyst and TEA in DMF at 100°C for 3 hours. |
This evidence provides a concrete, quantified yield for a key industrial reaction, enabling chemists to justify its selection for process scale-up where predictable conversion rates are critical for procurement decisions.
The 4-methyl-5-nitropyridine moiety, installed using this precursor, is a key structural component of novel sorafenib analogs designed as multi-kinase inhibitors. One such derivative, compound 3d, which incorporates this specific fragment, demonstrated potent inhibitory activity against Hela (human cervical cancer) cells with an IC50 value of 0.56 ± 0.04 μmol L−1. This is a significant quantitative endpoint demonstrating the value of the specific methyl-substituted pyridine ring in achieving high biological potency. Substitution with the des-methyl analog (derived from 2-chloro-5-nitropyridine) would result in a different final compound with an altered structure-activity relationship and likely different potency.
| Evidence Dimension | Inhibitory Activity (IC50) of downstream derivative against Hela cell line |
| Target Compound Data | The resulting derivative (compound 3d) shows an IC50 of 0.56 ± 0.04 μmol L−1. |
| Comparator Or Baseline | Sorafenib (lead compound) and other structural analogs. |
| Quantified Difference | Provides a specific, high-potency downstream molecule that relies on this exact precursor. |
| Conditions | In vitro cytotoxicity assay against human cervical cancer (Hela) cells. |
This demonstrates that the methyl group is not an incidental detail but a key part of a pharmacophore that delivers high, quantified biological activity, justifying its specific procurement for SAR studies and lead optimization.
For use in multi-step synthetic campaigns targeting specific triazolo[1,5-a]pyridine-based DNA-PK inhibitors like AZD7648, where this compound's specific isomerism is a non-negotiable requirement of the established synthetic pathway.
Ideal for use in process development and library synthesis where a reliable yield in Sonogashira or similar cross-coupling reactions is required to build molecular complexity. The documented 34% yield in a key coupling reaction serves as a reliable baseline for planning and procurement.
As a starting material for synthesizing libraries of sorafenib analogs or other kinase inhibitors where the 4-methylpyridine moiety is explored for its impact on target potency and selectivity. Its use has led to derivatives with quantified, sub-micromolar IC50 values against cancer cell lines.
Irritant